RIP1 kinase inhibitor 7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RIP1 kinase inhibitor 7 is a compound that targets receptor-interacting protein kinase 1 (RIPK1), a critical mediator of inflammation and cell death processes such as apoptosis and necroptosis . This compound has gained attention for its potential therapeutic applications in treating various diseases, including neurodegenerative, autoimmune, and inflammatory conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RIP1 kinase inhibitor 7 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of an aryl or heteroaryl intermediate, followed by functional group modifications to introduce the desired substituents . Common reagents used in these reactions include halogens, alkyl groups, and various protecting groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis protocols while ensuring high yield and purity. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient production . Advanced techniques like continuous flow chemistry and automated synthesis may also be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
RIP1 kinase inhibitor 7 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
RIP1 kinase inhibitor 7 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the role of RIPK1 in various chemical reactions and pathways.
Biology: Investigated for its effects on cell death mechanisms, including apoptosis and necroptosis.
Medicine: Explored as a potential therapeutic agent for treating neurodegenerative diseases, rheumatoid arthritis, and other inflammatory conditions
Industry: Utilized in the development of new drugs and therapeutic strategies targeting RIPK1.
Mechanism of Action
RIP1 kinase inhibitor 7 exerts its effects by binding to a hydrophobic pocket of RIPK1, located between the N- and C-terminus of the kinase domain . This binding locks RIPK1 in an inactive conformation, preventing its autophosphorylation and subsequent activation of downstream signaling pathways . By inhibiting RIPK1, the compound blocks the formation of the necrosome complex and the execution of necroptotic cell death .
Comparison with Similar Compounds
Similar Compounds
Necrostatin-1: Another RIPK1 inhibitor that prevents necroptosis by binding to the same hydrophobic pocket.
GSK2982772: A RIPK1 inhibitor evaluated for its efficacy in treating rheumatoid arthritis.
GNE684: A RIPK1 inhibitor studied for its protective effects in transplant recipients.
Uniqueness
RIP1 kinase inhibitor 7 is unique in its high selectivity and potency for RIPK1, making it a valuable tool for studying RIPK1-mediated pathways and developing targeted therapies . Its ability to penetrate the blood-brain barrier also makes it particularly useful for treating central nervous system disorders .
Properties
Molecular Formula |
C20H20FN3O |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
[3-[(3-fluorophenyl)methyl]azetidin-1-yl]-(3-phenyl-3,4-dihydropyrazol-2-yl)methanone |
InChI |
InChI=1S/C20H20FN3O/c21-18-8-4-5-15(12-18)11-16-13-23(14-16)20(25)24-19(9-10-22-24)17-6-2-1-3-7-17/h1-8,10,12,16,19H,9,11,13-14H2 |
InChI Key |
GOEJHYPOORTKTG-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NN(C1C2=CC=CC=C2)C(=O)N3CC(C3)CC4=CC(=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.